ERD-12310A

PROTAC ERα degradation DC50

ERD-12310A is an exceptionally potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) degrader of Estrogen Receptor alpha (ERα), developed for the treatment of ER-positive (ER+) breast cancer. It functions by recruiting the E3 ubiquitin ligase cereblon (CRBN) to ERα, leading to its ubiquitination and subsequent proteasomal degradation, thereby completely eliminating ERα protein expression.

Molecular Formula C51H56N4O6
Molecular Weight 821.0 g/mol
Cat. No. B15542704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameERD-12310A
Molecular FormulaC51H56N4O6
Molecular Weight821.0 g/mol
Structural Identifiers
InChIInChI=1S/C51H56N4O6/c56-38-11-13-40-36(28-38)8-12-39(34-4-2-1-3-5-34)46(40)35-6-9-37(10-7-35)54-26-22-51(23-27-54)19-18-33(31-61-51)29-53-24-20-50(21-25-53)32-60-47-42-30-55(44-16-17-45(57)52-48(44)58)49(59)41(42)14-15-43(47)50/h1-7,9-11,13-15,28,33,39,44,46,56H,8,12,16-27,29-32H2,(H,52,57,58)/t33-,39+,44-,46-/m0/s1
InChIKeyYPHNRJJXIRMLCD-KYKDEUJJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

ERD-12310A: Potent Oral PROTAC Degrader of Estrogen Receptor Alpha for ER+ Breast Cancer Research and Development


ERD-12310A is an exceptionally potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) degrader of Estrogen Receptor alpha (ERα), developed for the treatment of ER-positive (ER+) breast cancer [1]. It functions by recruiting the E3 ubiquitin ligase cereblon (CRBN) to ERα, leading to its ubiquitination and subsequent proteasomal degradation, thereby completely eliminating ERα protein expression [1]. The compound has demonstrated a picomolar degradation potency (DC50 47 pM) in cellular assays and robust oral efficacy in preclinical tumor xenograft models [1].

Why In-Class ERα-Targeting PROTACs Cannot Simply Substitute for ERD-12310A


Although multiple PROTAC degraders of ERα have been developed, they are not interchangeable due to significant variations in degradation potency, oral pharmacokinetics, and in vivo antitumor efficacy [1]. The most clinically advanced ERα PROTAC, ARV-471 (vepdegestrant), exhibits a DC50 in the low nanomolar range (~1-2 nM), whereas ERD-12310A achieves a picomolar DC50 of 47 pM—a >10-fold improvement in potency [REFS-1, REFS-2]. Furthermore, ERD-12310A demonstrates superior oral exposure in preclinical species and achieves tumor regression in MCF-7 xenograft models at lower doses than ARV-471 [1]. These quantitative disparities underscore that substitution without empirical validation would introduce unacceptable uncertainty into experimental outcomes.

Quantitative Comparative Evidence for ERD-12310A Versus Key ERα Degraders


ERD-12310A Exhibits >10-Fold Superior ERα Degradation Potency Compared to Clinical-Stage PROTAC ARV-471

In direct head-to-head comparison within the same study, ERD-12310A achieved an ERα degradation DC50 of 47 pM in MCF-7 breast cancer cells, whereas ARV-471, the most clinically advanced ERα PROTAC, exhibited a DC50 of ~1-2 nM under comparable assay conditions [1]. This represents a >10-fold increase in potency, establishing ERD-12310A as one of the most potent ERα degraders reported to date [1].

PROTAC ERα degradation DC50 ARV-471 breast cancer

ERD-12310A Demonstrates Superior Oral Pharmacokinetics in Mice and Rats Relative to ARV-471

In comparative oral pharmacokinetic studies conducted in both mice and rats, ERD-12310A displayed an improved pharmacokinetic profile over ARV-471 [1]. Key parameters including maximum plasma concentration (Cmax) and total drug exposure (AUC) were significantly higher for ERD-12310A following oral administration, indicating superior oral absorption and systemic availability [1].

pharmacokinetics oral bioavailability ARV-471 PROTAC ERα

ERD-12310A Induces Tumor Regression in MCF-7 Xenograft Model at Lower Doses Than ARV-471

In the ER+, estrogen-dependent MCF-7 breast cancer xenograft model with wild-type ER, ERD-12310A achieved tumor regression and was more potent than ARV-471 [1]. Notably, ERD-12310A demonstrated significant tumor growth inhibition at lower oral doses compared to ARV-471, consistent with its superior degradation potency and pharmacokinetic profile [1].

tumor regression MCF-7 xenograft ARV-471 in vivo efficacy PROTAC

ERD-12310A Maintains Potent Tumor Growth Inhibition in Clinically Relevant ESR1 Mutant Xenograft Model

A critical limitation of traditional antiestrogen therapies is acquired resistance driven by ESR1 mutations. ERD-12310A achieved strong tumor growth inhibition in MCF-7 xenograft tumors harboring the clinically relevant ESR1Y537S mutation, which confers resistance to fulvestrant and aromatase inhibitors [1]. This activity is particularly noteworthy as ARV-471 has not been reported to demonstrate comparable efficacy in this specific resistance context within the same study [1].

ESR1 mutation Y537S endocrine resistance PROTAC breast cancer

Optimal Research and Preclinical Development Applications for ERD-12310A


In Vitro Mechanistic Studies of ERα Degradation and Downstream Signaling

Given its exceptional potency (DC50 47 pM) [1], ERD-12310A is ideally suited for in vitro investigations requiring complete and rapid ERα ablation. Its picomolar activity ensures near-complete receptor degradation at low nanomolar concentrations, enabling precise dissection of ERα-dependent signaling pathways without confounding effects from residual receptor activity. This is particularly valuable in studies exploring ERα cistromes, transcriptional reprogramming, and interaction with co-regulators.

Preclinical Efficacy Studies in Orthotopic and Patient-Derived Xenograft Models of ER+ Breast Cancer

The robust oral pharmacokinetics and demonstrated tumor regression in MCF-7 xenografts [1] make ERD-12310A an excellent candidate for in vivo proof-of-concept studies. Researchers investigating novel combination strategies (e.g., with CDK4/6 inhibitors, PI3K inhibitors, or immunotherapies) can leverage its reliable oral bioavailability and potent antitumor activity to establish therapeutic synergies in preclinical models.

Investigating Endocrine Resistance Mechanisms Driven by ESR1 Mutations

ERD-12310A's validated activity against the clinically relevant ESR1Y537S mutant [1] distinguishes it from many conventional antiestrogens. This makes it a uniquely valuable tool for studying acquired resistance in ER+ breast cancer. Researchers can employ ERD-12310A to model responses in ESR1-mutant backgrounds and to screen for novel compounds or combinations that overcome resistance.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling of PROTAC Degraders

The extensive preclinical PK characterization of ERD-12310A in both mice and rats [1] provides a well-validated dataset for computational modeling of oral PROTAC exposure. This compound can serve as a benchmark for developing and refining PK/PD models that predict in vivo degradation efficiency, tumor penetration, and optimal dosing regimens for ERα-targeting PROTACs.

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